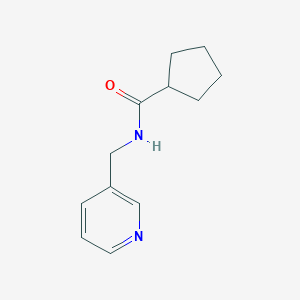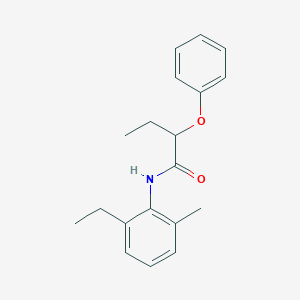
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a white crystalline powder that is soluble in water and has a molecular weight of 268.4 g/mol.
Mécanisme D'action
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether acts as a selective agonist of nAChRs, specifically the α4β2 subtype. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This activation of nAChRs has been shown to enhance cognitive function, memory, and learning.
Biochemical and Physiological Effects:
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function, memory, and learning in animal models. Additionally, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether is a useful research tool due to its selectivity for the α4β2 nAChR subtype, making it a valuable tool for investigating the function of these receptors in the brain. However, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has limitations as well. It has a short half-life and is rapidly metabolized, making it difficult to maintain consistent levels in the body. Additionally, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has poor bioavailability, limiting its potential use as a therapeutic agent.
Orientations Futures
There are many potential future directions for 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether research. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether may have potential as a smoking cessation aid due to its effects on nAChRs. Further research is needed to fully understand the potential therapeutic applications of 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether and to develop more effective analogs with improved pharmacokinetic properties.
Conclusion:
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether is a promising research tool with potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its selectivity for the α4β2 nAChR subtype makes it a valuable tool for investigating the function of these receptors in the brain. While 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has limitations, further research is needed to fully understand its potential therapeutic applications and to develop more effective analogs.
Méthodes De Synthèse
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenyl magnesium bromide with 3-(4-methyl-1-piperazinyl)propyl chloride. The resulting product is then purified through recrystallization to obtain 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether in its pure form.
Applications De Recherche Scientifique
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It is commonly used as a research tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain and to investigate the effects of nAChR modulators on cognitive function, memory, and learning.
Propriétés
Nom du produit |
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether |
|---|---|
Formule moléculaire |
C16H26N2O |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
1-[3-(2,5-dimethylphenoxy)propyl]-4-methylpiperazine |
InChI |
InChI=1S/C16H26N2O/c1-14-5-6-15(2)16(13-14)19-12-4-7-18-10-8-17(3)9-11-18/h5-6,13H,4,7-12H2,1-3H3 |
Clé InChI |
JRIYPIKRAADIJP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)





![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)

